2,5-Dimethylbenzyl chloride
Overview
Description
2,5-Dimethylbenzyl chloride is an organic compound with the molecular formula C₉H₁₁Cl. It is a derivative of benzyl chloride, where the benzene ring is substituted with two methyl groups at the 2 and 5 positions. This compound is known for its reactivity and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
It’s known that this compound is used as a building block in organic synthesis , suggesting that it may interact with various molecular targets depending on the specific reactions it’s involved in.
Mode of Action
2,5-Dimethylbenzyl chloride is known to undergo low-temperature Friedel-Crafts step-growth polymerization reaction . This suggests that it can act as an electrophile, reacting with nucleophiles in the system. The exact mode of action would depend on the specific reaction conditions and the nucleophiles present.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it’s involved in. As a building block in organic synthesis, it can contribute to the formation of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species. For instance, its participation in Friedel-Crafts reactions suggests that it would be more reactive in the presence of a Lewis acid catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethylbenzyl chloride can be synthesized through the chloromethylation of 2,5-dimethylbenzene (p-xylene). The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylbenzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction Reactions: Reduction of this compound can yield 2,5-dimethylbenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or ammonia are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution: 2,5-Dimethylbenzyl alcohol, 2,5-dimethylbenzonitrile.
Oxidation: 2,5-Dimethylbenzoic acid.
Reduction: 2,5-Dimethylbenzyl alcohol.
Scientific Research Applications
2,5-Dimethylbenzyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Comparison with Similar Compounds
Benzyl Chloride: Lacks the methyl groups, making it less sterically hindered and more reactive.
2,4-Dimethylbenzyl Chloride: Has methyl groups at the 2 and 4 positions, affecting its reactivity differently.
3,5-Dimethylbenzyl Chloride: Methyl groups at the 3 and 5 positions alter its chemical behavior compared to 2,5-dimethylbenzyl chloride.
Uniqueness: this compound is unique due to the specific positioning of the methyl groups, which influences its reactivity and applications. The steric and electronic effects imparted by the methyl groups make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(chloromethyl)-1,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECXPZGFZFGDRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061177 | |
Record name | 2-Chloromethyl-p-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824-45-3 | |
Record name | 2,5-Dimethylbenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-(chloromethyl)-1,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethylbenzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133437 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2-(chloromethyl)-1,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chloromethyl-p-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloromethyl-p-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.390 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,5-dimethylbenzyl chloride influence its reactivity in substitution reactions?
A2: The two methyl groups in the 2 and 5 positions of the benzene ring in this compound introduce steric hindrance. This steric hindrance affects its reactivity in nucleophilic substitution reactions (SN2 mechanism). Compared to benzyl chloride, this compound reacts slower with nucleophiles like triphenylphosphine. [] This is because the bulky methyl groups hinder the approach of the nucleophile to the reaction center.
Q2: Can you explain the role of this compound in the synthesis of rishitinol?
A3: this compound serves as a crucial starting material in the multi-step synthesis of rishitinol, a sesquiterpene alcohol. It's first converted to 5,8-dimethyl-1-tetralone-3-carboxylic acid, which then undergoes a series of transformations to eventually yield racemic rishitinol. [] This synthetic route highlights the versatility of this compound as a building block for complex molecules.
Q3: Are there any known limitations of using this compound in polymer synthesis?
A4: Yes, a significant limitation is the challenge of obtaining high molecular weight polymers. The polymerization of this compound often results in the formation of highly crystalline polymers that precipitate out of the reaction mixture prematurely. This premature precipitation limits the growth of the polymer chains, leading to lower molecular weight products. []
Q4: Has this compound been used in the development of organometallic catalysts?
A5: Yes, this compound has been employed in the synthesis of cyclopentadienyl nickel(II) N-heterocyclic carbene complexes. These complexes, incorporating a 2,5-dimethylbenzyl group, have demonstrated catalytic activity in Kumada coupling reactions, specifically in the coupling of aryl chlorides with phenylmagnesium bromide. []
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